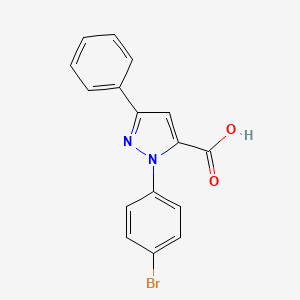

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzodiazepine derivative with a thiophene ring . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as Density Functional Theory (DFT) calculations . These methods can provide detailed information about the molecular geometry and electronic structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives are primarily studied for their synthesis and chemical reactivity. A notable method for synthesizing 2,4-di(hetero)aryl substituted 2,3-dihydro 1,5-benzodiazepines involves a three-component one-pot process initiated by a coupling-isomerization sequence, followed by a cyclocondensation with various anilines (Müller & Baum, 2000). Another approach for the synthesis of 1H-1,5-benzodiazepine derivatives involves using heteroaromatic ketones and highlighting the structural analysis of specific benzodiazepine derivatives (Jung et al., 2007).

Regioselective Synthesis

Research also emphasizes the regioselective synthesis of novel compounds. For instance, the synthesis of new 3-benzyl-1,10-diaryl-4 H ,10 H -thieno[3,4- c ][1,5]benzothiazepines from specific thiophenones and o-aminothiophenol showcases a tandem sequence of reactions leading to regioselective outcomes (Karthikeyan & Perumal, 2007). Furthermore, studies on nucleophilic substitution in 1,5-benzodiazepin-2-ones demonstrate the potential for producing various substituted benzodiazepines (Bozhanov & Ivonin, 2013).

Novel Synthesis Methods

Innovative synthesis methods have been developed, such as synthesizing 1,5-benzodiazepine derivatives under microwave irradiation without solvent, showcasing a rapid and high-yielding reaction process (Pozarentzi et al., 2002). An efficient synthesis method catalyzed by potassium aluminium sulfate dodecahydrate has also been used for synthesizing 1,5-benzodiazepine derivatives, emphasizing their potential antioxidant activity (Bhat et al., 2012).

Sensor Applications

One specific application in sensor technology involves using 4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives in the construction of highly selective and sensitive Ag+ membrane sensors. This showcases the compound's potential in ion recognition and sensor development (Ganjali et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-thiophen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSFUJINLTQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378015 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

497178-55-9 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)